2-(8-Bromonaphthalen-1-yl)-2-methylpropanenitrile
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Overview
Description
2-(8-Bromonaphthalen-1-yl)-2-methylpropanenitrile is an organic compound characterized by the presence of a bromonaphthalene moiety attached to a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(8-Bromonaphthalen-1-yl)-2-methylpropanenitrile typically involves the bromination of naphthalene followed by a series of reactions to introduce the nitrile group. One common method includes the use of bromine in the presence of a catalyst to brominate naphthalene, followed by a reaction with a suitable nitrile precursor under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the bromination and nitrile introduction steps .
Chemical Reactions Analysis
Types of Reactions
2-(8-Bromonaphthalen-1-yl)-2-methylpropanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.
Substitution: The bromine atom can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can produce a wide range of functionalized naphthalene compounds .
Scientific Research Applications
2-(8-Bromonaphthalen-1-yl)-2-methylpropanenitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving the interaction of brominated aromatic compounds with biological systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(8-Bromonaphthalen-1-yl)-2-methylpropanenitrile involves its interaction with molecular targets through its bromonaphthalene and nitrile groups. These interactions can affect various biochemical pathways, depending on the specific application. For example, in biological systems, the compound may interact with enzymes or receptors, influencing their activity and leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
- 8-Bromonaphthalene-1-ylmethanol
- 8-Bromo-3H-cyclopenta[a]naphthalene
- Biphenyl-4-yl-naphthalen-1-yl-phenyl-methanol
Properties
Molecular Formula |
C14H12BrN |
---|---|
Molecular Weight |
274.15 g/mol |
IUPAC Name |
2-(8-bromonaphthalen-1-yl)-2-methylpropanenitrile |
InChI |
InChI=1S/C14H12BrN/c1-14(2,9-16)11-7-3-5-10-6-4-8-12(15)13(10)11/h3-8H,1-2H3 |
InChI Key |
JKEXGSPCFJJAPD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C#N)C1=CC=CC2=C1C(=CC=C2)Br |
Origin of Product |
United States |
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